molecular formula C15H13NO4 B14130698 N-(Benzoyloxy)-4-methoxybenzamide CAS No. 59101-32-5

N-(Benzoyloxy)-4-methoxybenzamide

Cat. No.: B14130698
CAS No.: 59101-32-5
M. Wt: 271.27 g/mol
InChI Key: XRKYYOZNKFGEDR-UHFFFAOYSA-N
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Description

N-(Benzoyloxy)-4-methoxybenzamide is an organic compound that features both benzoyloxy and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Benzoyloxy)-4-methoxybenzamide can be synthesized through a multi-step process involving the formation of an N–O bond. One common method involves the oxidation of amines with benzoyl peroxide. The reaction typically requires a significant amount of water and a base such as cesium carbonate to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(Benzoyloxy)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzoyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxamic acids, and substituted benzamides .

Mechanism of Action

The mechanism of action of N-(Benzoyloxy)-4-methoxybenzamide involves the formation of N–O bonds, which are crucial for its biological and chemical activities. The compound can act as a precursor to hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include metal ion chelation and inhibition of specific enzymes .

Comparison with Similar Compounds

Properties

CAS No.

59101-32-5

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

[(4-methoxybenzoyl)amino] benzoate

InChI

InChI=1S/C15H13NO4/c1-19-13-9-7-11(8-10-13)14(17)16-20-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17)

InChI Key

XRKYYOZNKFGEDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CC=C2

Origin of Product

United States

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